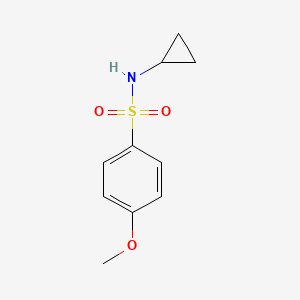

N-cyclopropyl-4-methoxybenzenesulfonamide

Vue d'ensemble

Description

N-cyclopropyl-4-methoxybenzenesulfonamide, also known as CP-544326, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamides and has been found to have a wide range of potential applications in the field of medicine. In Synthesis Method: The synthesis of this compound involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 60%. Scientific Research Application: this compound has been found to have potential applications in the field of medicine. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties in preclinical studies. Mechanism of Action: The mechanism of action of this compound is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. Biochemical and Physiological Effects: this compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Advantages and Limitations for Lab Experiments: One of the advantages of this compound is that it has been found to have low toxicity in preclinical studies. This makes it a potentially safe compound for use in the treatment of various diseases. However, the compound has some limitations for lab experiments. For instance, it has poor solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which can limit its effectiveness in some applications. Future Directions: There are several future directions for the study of this compound. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's mechanism of action needs to be further elucidated to understand its full potential in the treatment of various diseases. Conclusion: In conclusion, this compound is a compound with significant potential for use in the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties in preclinical studies. The compound's mechanism of action needs to be further elucidated to understand its full potential in the treatment of various diseases. Further research is needed to develop more efficient synthesis methods for the compound and investigate its potential use in the treatment of other diseases.

Applications De Recherche Scientifique

Antitumor Applications

N-cyclopropyl-4-methoxybenzenesulfonamide and similar compounds have shown promise in antitumor applications. Compounds from sulfonamide-focused libraries, including ones related to this compound, have been evaluated in cell-based antitumor screens. They were identified as potent cell cycle inhibitors and progressed to clinical trials. For example, compounds like E7010 and E7070 showed significant activities in inhibiting tubulin polymerization and causing cell cycle arrest in various cancer cell lines, demonstrating their potential as oncolytic agents (Owa et al., 2002).

Chemical Reactions and Synthesis

This compound and related compounds have been used in various chemical reactions and synthesis processes. For instance, N-chloro-N-methoxybenzenesulfonamide, a structurally simple and reactive chlorinating reagent, has been used for chlorination of multiple compounds, obtaining chlorinated products in good to high yields (Pu et al., 2016). Additionally, these compounds have been involved in the synthesis of metallophthalocyanines, indicating their versatility in organic chemistry applications (Kantekin et al., 2015).

Structural and Crystallographic Studies

Structural and crystallographic studies of compounds similar to this compound have revealed interesting supramolecular architectures. For example, the crystal structures of related benzenesulfonamides showed two-dimensional and three-dimensional architectures based on different intermolecular interactions (Rodrigues et al., 2015).

Mechanisms of Action in Antitumor Drugs

Some sulfonamide drugs, including those related to this compound, have been discovered to bind to the colchicine site of tubulin. This interaction inhibits tubulin polymerization, a critical process in cell division, making these drugs effective antimitotic agents in cancer treatment (Banerjee et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, N-cyclopropyl-4-nitrobenzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of N-cyclopropyl-4-methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

this compound, as a sulfonamide derivative, binds to carbonic anhydrase with high affinity . The binding involves the formation of a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme. This interaction also includes hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the reversible conversion of carbon dioxide and water into bicarbonate and protons . This interaction can influence various physiological processes, including fluid secretion, respiration, and pH regulation .

Pharmacokinetics

They are widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions and protons, affecting processes such as fluid secretion and pH balance . This can have therapeutic applications in conditions like glaucoma, edema, and certain neurological disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its binding to carbonic anhydrase . Additionally, factors such as temperature and the presence of other substances can affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

N-cyclopropyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-14-9-4-6-10(7-5-9)15(12,13)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGJFNUSQVKEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

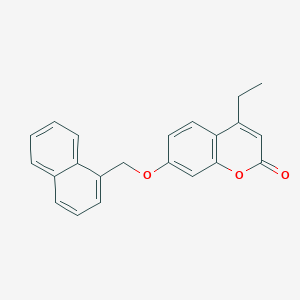

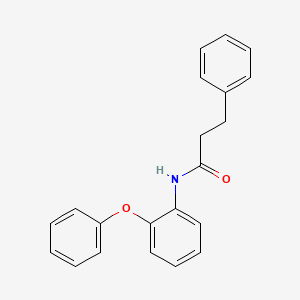

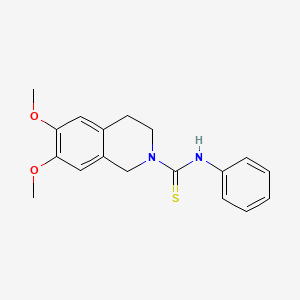

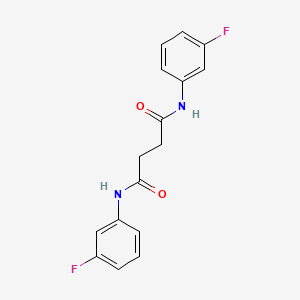

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B5796002.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5796004.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)

![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)